4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Description
“4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline” is a complex organic compound. It contains a trifluoromethyl group, a pyrimidinyl group, and a piperazinyl group, all attached to a tetrahydroquinazoline core .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The trifluoromethyl group is attached to the pyrimidine ring, which is connected to the piperazine ring. This, in turn, is attached to the tetrahydroquinazoline core .Scientific Research Applications
Synthesis and Antibacterial Activities
- Antibacterial and Pharmacological Properties : The synthesis and evaluation of enantiomers of temafloxacin hydrochloride reveal insights into the compound's potent antibacterial activities without significant differences in in vitro activities between the enantiomers, suggesting a broad spectrum of antimicrobial efficacy (Chu et al., 1991).
Antihypertensive Agents
- Potential Antihypertensive Agents : A study on the synthesis of new triazolo[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, indicates promising antihypertensive activity, highlighting the chemical's potential in cardiovascular research (Bayomi et al., 1999).
Anti-inflammatory and Analgesic Agents
- Anti-inflammatory and Analgesic Properties : Research into benzodifuranyl and tetrahydropyrimidines derived from visnaginone and khellinone shows significant anti-inflammatory and analgesic activities, suggesting applications in pain management and inflammation (Abu‐Hashem et al., 2020).
Antimalarial Activity
- Antimalarial Applications : Piperazine tethered 4-aminoquinoline-pyrimidine hybrids demonstrate potent in vitro antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating potential for malaria treatment (Thakur, Khan, & Rawat, 2014).
HIV-1 Attachment Inhibition
- HIV-1 Attachment Inhibition : The exploration of tetrahydroisoquinolines as replacements for piperazine benzamide in the HIV-1 attachment inhibitor pharmacophore shows promising sub-nanomolar activity, suggesting potential applications in HIV treatment strategies (Swidorski et al., 2016).
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c18-17(19,20)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16-12-3-1-2-4-13(12)21-10-24-16/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWRRUZGFVDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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